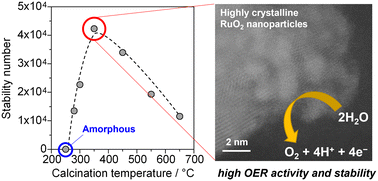Amorphous versus nanocrystalline RuO2 electrocatalysts: activity and stability for oxygen evolution reaction in sulfuric acid†
Catalysis Science & Technology Pub Date: 2023-10-12 DOI: 10.1039/D3CY01144E
Abstract
Ruthenium oxide (RuO2) electrocatalysts possessing high activity and stability are needed to sustain the oxygen evolution reaction (OER) under harsh anodic conditions in acidic water electrolysis systems. Herein, we report the activity and stability of RuO2 particles coated on a Ti-fibre felt substrate. Amorphous RuO2 particles of low crystallinity have large electrochemically active surface areas (ECSAs) and high OER activity, but are unstable during the OER in 0.1 M H2SO4. However, complete thermal decomposition of a RuCl3 precursor solution at temperatures above 250 °C yields RuO2 particles with enhanced crystallinity and greater resistance to dissolution under anodic conditions in H2SO4. An optimum calcination temperature of 350 °C produces RuO2 nanoparticles on a Ti-felt with balanced ECSAs and high crystallinity, while simultaneously achieving high OER activity and enhanced stability. The optimized nanocrystalline RuO2/Ti-felt(350) electrocatalyst was stable throughout 48 h of operation at 50 mA cm−2 at pH 1.0 and delivered a stability number greater than 1 × 105, which is comparable to the value provided by more costly IrO2 electrocatalysts.


Recommended Literature
- [1] Unexpectedly large binding constants of azulenes with fullerenes†
- [2] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [3] Solvent screening for a hard-to-dissolve molecular crystal
- [4] The Preparation of Chitin Oligosaccharides
- [5] Inside front cover
- [6] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [7] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [8] Pharmacokinetics of Agelastatin A in the central nervous system
- [9] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [10] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 16130-58-8









